![molecular formula C22H27ClO4 B15144577 (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a complex organic molecule characterized by its unique structural features, including multiple chiral centers, deuterium atoms, and a chlorinated phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the chloro and deuterio groups: These steps often involve selective halogenation and deuteration reactions.
Formation of the hydroxyacetaldehyde moiety: This is typically achieved through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activities make it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting various biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene expression: The compound may influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetone
- (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxypropionaldehyde
Uniqueness
The uniqueness of (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde lies in its specific structural features, including the presence of deuterium atoms, a chloro group, and multiple chiral centers. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H27ClO4 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1/i4D2,9D |
InChI Key |
YBCQMVHDVBRVFB-ROFKNTOTSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H](/C4=C(\C=O)/O)C)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


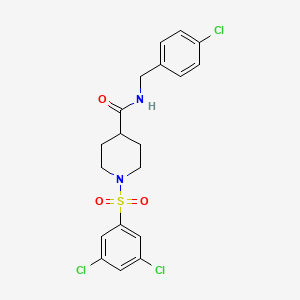
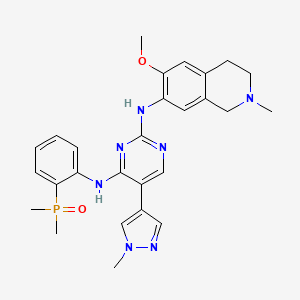
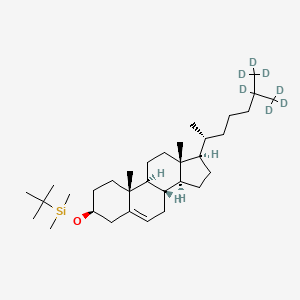
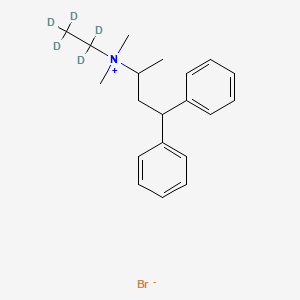
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

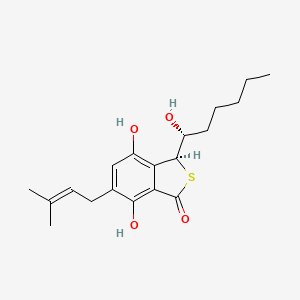
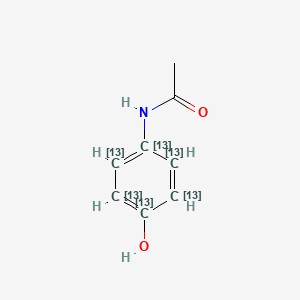
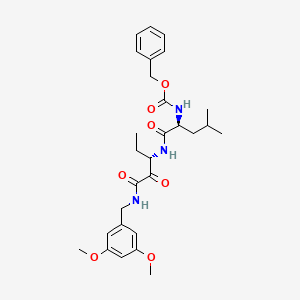

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
